5-(2,3-Dichlorophenyl)-2-fluorobenzoic acid
Description
5-(2,3-Dichlorophenyl)-2-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of two chlorine atoms and one fluorine atom attached to a benzene ring, making it a halogenated aromatic compound
Properties
IUPAC Name |
5-(2,3-dichlorophenyl)-2-fluorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2FO2/c14-10-3-1-2-8(12(10)15)7-4-5-11(16)9(6-7)13(17)18/h1-6H,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCZOATLNFKXGOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC(=C(C=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80681119 | |
| Record name | 2',3'-Dichloro-4-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1178807-51-6 | |
| Record name | 2',3'-Dichloro-4-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-Dichlorophenyl)-2-fluorobenzoic acid typically involves the halogenation of a benzoic acid derivative. One common method includes the reaction of 2,3-dichlorophenylboronic acid with 2-fluorobenzoic acid under Suzuki coupling conditions. This reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(2,3-Dichlorophenyl)-2-fluorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry
In the field of chemistry, 5-(2,3-Dichlorophenyl)-2-fluorobenzoic acid serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical reactions, including:
- Substitution Reactions : The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
- Oxidation and Reduction Reactions : The compound can undergo oxidation to form carboxylic acids or ketones and reduction to yield alcohols or amines .
Biology
The compound has been investigated for its potential biological activities , particularly its antimicrobial and anticancer properties. Research indicates that it may interact with specific molecular targets such as cyclin-dependent kinases (CDKs), potentially modulating cell cycle progression and apoptosis .
Additionally, studies have shown that the presence of halogens like chlorine and fluorine can enhance binding affinity to biological targets due to increased hydrophobic interactions and potential for stronger binding through halogen bonding .
Medicine
In medicinal chemistry, this compound is explored as a potential pharmaceutical intermediate for developing new drugs. Its structural features may contribute to the development of compounds with improved efficacy against various diseases .
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of this compound against human cancer cell lines. Results indicated that the compound exhibited significant cytotoxic effects, leading to apoptosis in cancer cells. Mechanistic studies suggested that it inhibits key enzymes involved in cell proliferation.
Case Study 2: Antimicrobial Properties
Another research focused on the antimicrobial activity of this compound against various bacterial strains. The findings demonstrated that it possesses notable antibacterial properties, suggesting its potential use in developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of 5-(2,3-Dichlorophenyl)-2-fluorobenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance its binding affinity and specificity towards these targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2,3-Dichlorophenylpiperazine: A related compound with similar structural features but different functional groups.
5-(2,3-Dichlorophenyl)-2-furoyl chloride: Another halogenated aromatic compound with a furoyl group instead of a benzoic acid moiety.
Uniqueness
5-(2,3-Dichlorophenyl)-2-fluorobenzoic acid is unique due to the combination of chlorine and fluorine atoms on the benzene ring, which can significantly influence its chemical reactivity and biological activity. This unique structure makes it a valuable compound for various research and industrial applications.
Biological Activity
5-(2,3-Dichlorophenyl)-2-fluorobenzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
This compound, with the CAS number 1178807-51-6, features a benzoic acid moiety substituted with both fluorine and dichlorophenyl groups. This unique structure contributes to its lipophilicity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The presence of halogen substituents (fluorine and chlorine) enhances its binding affinity to target proteins, which can modulate biochemical pathways involved in disease processes.
Biological Activity Overview
The compound exhibits several biological activities, including:
- Antimicrobial Activity : Research has shown that derivatives of benzoic acids, including this compound, possess significant antimicrobial properties against various pathogens such as Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Effects : Studies indicate that compounds with similar structures have demonstrated anti-inflammatory effects in vitro. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes .
- Anticancer Potential : Some derivatives of fluorobenzoic acids have been investigated for their anticancer properties. They may induce apoptosis in cancer cells through various pathways, including the activation of caspases .
Case Studies
- Antimicrobial Efficacy : A study evaluating the antimicrobial activity of various benzoic acid derivatives found that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were comparable to standard antibiotics such as ciprofloxacin .
- Anti-inflammatory Activity : In a controlled study assessing the anti-inflammatory properties of similar compounds, it was demonstrated that this compound significantly reduced the production of inflammatory markers in human cell lines .
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
